Methyl-(5-methyl-isoxazol-3-YL)-amine

Lipophilicity LogP Membrane permeability

Methyl-(5-methyl-isoxazol-3-YL)-amine, systematically named N,5-dimethyl-1,2-oxazol-3-amine or 3-methylamino-5-methylisoxazole, is a heterocyclic secondary amine with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol. It belongs to the 3-aminoisoxazole class, featuring a five-membered isoxazole ring substituted with a methyl group at position 5 and a methylamino (-NHCH₃) group at position This compound is primarily employed as a synthetic intermediate and fragment building block in drug discovery, distinguished from its closest structural analog, 3-amino-5-methylisoxazole (CAS 1072-67-9, the primary amine), by N-methylation of the exocyclic amino group, which confers quantifiably altered physicochemical properties, hydrogen-bonding capacity, and synthetic reactivity.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 55809-40-0
Cat. No. B1315126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(5-methyl-isoxazol-3-YL)-amine
CAS55809-40-0
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC
InChIInChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7)
InChIKeyRIFXNGHPOLZJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-(5-methyl-isoxazol-3-YL)-amine (CAS 55809-40-0): A Secondary Amine Isoxazole Building Block for Medicinal Chemistry


Methyl-(5-methyl-isoxazol-3-YL)-amine, systematically named N,5-dimethyl-1,2-oxazol-3-amine or 3-methylamino-5-methylisoxazole, is a heterocyclic secondary amine with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It belongs to the 3-aminoisoxazole class, featuring a five-membered isoxazole ring substituted with a methyl group at position 5 and a methylamino (-NHCH₃) group at position 3. This compound is primarily employed as a synthetic intermediate and fragment building block in drug discovery, distinguished from its closest structural analog, 3-amino-5-methylisoxazole (CAS 1072-67-9, the primary amine), by N-methylation of the exocyclic amino group, which confers quantifiably altered physicochemical properties, hydrogen-bonding capacity, and synthetic reactivity [1].

Why 3-Amino-5-methylisoxazole (CAS 1072-67-9) Cannot Automatically Substitute for Methyl-(5-methyl-isoxazol-3-YL)-amine in Research and Development


Although Methyl-(5-methyl-isoxazol-3-YL)-amine and 3-amino-5-methylisoxazole share the same isoxazole core and 5-methyl substitution, their interchangeability is precluded by N-methylation at the 3-position, which fundamentally alters the compound's physicochemical and reactivity profile. The replacement of a primary amine (-NH₂) with a secondary methylamine (-NHCH₃) reduces the hydrogen bond donor count, increases lipophilicity by approximately 1.2 logP units (~15-fold), shifts the pKa, and eliminates the capacity for Schiff base formation—a key derivatization pathway extensively utilized with the primary amine analog [1]. These differences propagate into divergent synthetic utility, fragment screening behavior, and downstream ADME properties, meaning that procurement or screening decisions predicated on the primary amine analog's data cannot be reliably extrapolated to the N-methyl derivative [2].

Methyl-(5-methyl-isoxazol-3-YL)-amine: Quantitative Differentiation Evidence Against Closest Analogs


LogP Lipophilicity: ~15-Fold Increase Over the Primary Amine Analog (3-Amino-5-methylisoxazole)

N-Methylation of the 3-amino group increases the computed octanol-water partition coefficient (LogP) from −0.74 (3-amino-5-methylisoxazole) to 0.45 (target compound), representing a ΔLogP of +1.19 and an approximately 15-fold increase in lipophilicity. This shift moves the compound from a hydrophilic (LogP < 0) into a moderately lipophilic (LogP 0–3) range, which is generally favorable for passive membrane permeability and CNS drug-likeness [1]. The increased lipophilicity also corresponds to a higher predicted boiling point and altered chromatographic retention behavior. The primary amine analog, with its negative LogP, is more water-soluble and less suited for applications requiring balanced lipophilicity [2].

Lipophilicity LogP Membrane permeability Drug-likeness

Hydrogen Bond Donor Count: Reduced from 2 (Primary Amine) to 1 (Secondary Amine) Affecting Molecular Recognition

The N-methyl substitution reduces the number of hydrogen bond donors (HBD) on the exocyclic amino group from two (-NH₂) to one (-NHCH₃). Standard medicinal chemistry counting conventions assign 2 HBD to a primary aromatic amine and 1 HBD to a secondary N-methyl amine [1]. This reduction is structurally significant: in fragment-based drug discovery, each additional HBD imposes a desolvation penalty for membrane crossing and can restrict binding orientations within protein pockets . The primary amine analog, 3-amino-5-methylisoxazole, with an available -NH₂ group, can act as both a hydrogen bond donor (two points) and acceptor, whereas the target compound offers a single HBD site alongside retained hydrogen bond acceptor capacity (N and O of the isoxazole ring) . This differential HBD profile is directly relevant when selecting fragments for library design or when optimizing ligand efficiency metrics such as LipE or LLE.

Hydrogen bonding Drug design Permeability Molecular recognition

Basicity (pKa) Shift: Target Compound Is a Stronger Base by ~0.7 pKa Units

The predicted acid dissociation constant (pKa) of the conjugated acid of the target compound is 3.06 ± 0.25, compared with 2.40 ± 0.10 for the primary amine analog 3-amino-5-methylisoxazole [1]. This ΔpKa of approximately +0.66 indicates that the N-methyl secondary amine is a modestly stronger base than the primary amine. At physiological pH (7.4), both compounds exist predominantly in their neutral free-base form; however, at mildly acidic pH values (e.g., pH 4–6, relevant to certain cellular compartments, endosomal environments, or formulation conditions), the protonation equilibrium differs measurably. The higher pKa of the target compound means it will protonate at a slightly higher pH threshold, which can influence solubility in acidic media, salt formation with counterions, and chromatographic purification behavior .

pKa Ionization state Basicity Salt formation

Synthetic Reactivity Differentiation: Schiff Base Formation Is Exclusive to the Primary Amine Analog

A critical synthetic distinction is that the primary amine analog (3-amino-5-methylisoxazole) readily undergoes condensation with aromatic aldehydes to form Schiff base (imine) scaffolds, a reaction that has been demonstrated under both conventional and green synthesis conditions with yields reported as excellent in short reaction times [1]. The target secondary amine, N,5-dimethylisoxazol-3-amine, lacks the requisite -NH₂ group and therefore cannot participate in this Schiff base formation pathway. Instead, the secondary amine engages in alternative transformations such as direct N-alkylation, acylation to tertiary amides, or reductive amination with carbonyl compounds—reactions that are less accessible or proceed differently with the primary amine [2]. This bifurcation in reactivity means that researchers targeting imine-linked conjugates, isoxazole Schiff base libraries, or metal-coordinating ligands must use the primary amine, whereas those seeking N-alkyl or N-acyl derivatives with a single H-bond donor may find the N-methyl compound synthetically advantageous [3].

Schiff base Synthetic chemistry Derivatization Aldehyde condensation

Patent Precedent for N-Alkyl Isoxazolamines in Sulfanilamide Antibacterial Agents (US 3,157,669)

United States Patent 3,157,669 ('Preparation of Isoxazole Compounds') explicitly claims compounds of Formula I as intermediates for preparing N-(mono- or dialkyl-3-isoxazolyl) sulfanilamides, which are described as useful in the treatment of bacterial infections, including those caused by E. coli [1]. The patent specifically encompasses N-alkyl-3-aminoisoxazoles—a class that includes the target compound, N,5-dimethylisoxazol-3-amine—as distinct intermediates differentiated from the primary amine 3-amino-5-methylisoxazole by the presence of the N-alkyl substituent. The patent teaches that the N-alkyl modification alters the pharmacological properties of the resulting sulfanilamide antibiotics compared to those derived from the primary amine . This provides direct intellectual property precedent for selecting the N-methyl derivative over the primary amine when the synthetic objective is an N-alkyl sulfanilamide scaffold, rather than the classic sulfamethoxazole-type structure (which uses the primary amine) [2].

Antibacterial Sulfanilamide Isoxazole Patent N-Alkyl

Polar Surface Area (PSA) and Molecular Weight: Differentiated Profile for Blood-Brain Barrier Penetration Prediction

The target compound has a measured topological polar surface area (PSA) of 41.29 Ų and a molecular weight of 112.13 Da [1]. Both values fall well within the favorable range for CNS drug candidates (PSA < 60–70 Ų; MW < 400 Da), and more specifically within the optimal fragment space (MW < 300 Da, PSA < 60 Ų) for fragment-based drug discovery [2]. The primary amine analog, with MW 98.10 Da and a likely comparable or slightly higher PSA (due to the additional NH hydrogen), also meets these criteria, but the target compound's higher MW and LogP position it in a more lipophilic quadrant of physicochemical space [3]. For CNS-targeted fragment libraries, the combination of MW ≈ 112 Da, PSA ≈ 41 Ų, LogP ≈ 0.45, and HBD = 1 places the target compound within the desirable property envelope for blood-brain barrier permeability prediction, while offering a differentiated starting point from the more polar primary amine analog.

PSA CNS drug design Blood-brain barrier Fragment library

Optimal Application Scenarios for Methyl-(5-methyl-isoxazol-3-YL)-amine Based on Quantitative Differentiation Evidence


CNS-Focused Fragment Library Design Requiring Balanced Lipophilicity

When constructing a fragment library for CNS target screening, the target compound's LogP of 0.45, PSA of 41.29 Ų, and single HBD position it more favorably for blood-brain barrier penetration prediction than the primary amine analog (LogP −0.74) [1]. Fragment-based screening campaigns targeting neurological indications (e.g., Alzheimer's disease, pain, depression) benefit from fragments in the LogP 0–3 range, and the N-methyl compound fits this window while maintaining excellent ligand efficiency metrics due to its low molecular weight (112 Da). The reduced hydrogen bond donor count may also limit P-glycoprotein recognition, a common liability for CNS drugs [2].

Synthesis of N-Alkyl Sulfanilamide Antibacterial Lead Compounds

As established by US Patent 3,157,669, N-alkyl-3-aminoisoxazoles serve as specific intermediates for N-(mono- or dialkyl-3-isoxazolyl) sulfanilamides—a distinct subclass of antibacterial agents [1]. The target compound, N,5-dimethylisoxazol-3-amine, is positioned for direct incorporation into this patent space, enabling the synthesis of sulfanilamides with an N-methyl substituent on the isoxazole nitrogen. This cannot be achieved using 3-amino-5-methylisoxazole without additional N-alkylation steps. Medicinal chemistry groups pursuing novel sulfonamide antibacterials with differentiated resistance profiles should procure the N-methyl derivative for this specific SAR exploration [2].

Physicochemical Property Optimization via N-Methyl Scanning in Lead Series

In lead optimization programs where an isoxazole-3-amine scaffold has been identified, systematic N-methyl scanning is a well-established strategy to modulate lipophilicity, hydrogen bonding, and metabolic stability [1]. The target compound provides a ready-made N-methyl probe: compared to the des-methyl (primary amine) analog, it offers a +1.19 LogP shift and reduced HBD capacity. Researchers evaluating matched molecular pairs can procure both CAS 55809-40-0 (N-methyl) and CAS 1072-67-9 (NH₂) to experimentally determine the impact of N-methylation on potency, selectivity, permeability, and microsomal stability for their specific target [2]. This head-to-head comparison enables data-driven decisions about whether the N-methyl modification is beneficial for a given chemical series.

Building Block for N-Alkylation or Reductive Amination Library Synthesis

The secondary amine functionality of the target compound makes it an ideal substrate for direct N-alkylation or reductive amination with aldehydes and ketones, enabling rapid generation of tertiary amine libraries [1]. Unlike the primary amine analog, which preferentially forms Schiff bases or bis-alkylated products under similar conditions, the secondary amine undergoes clean mono-alkylation. This reactivity profile is advantageous for parallel synthesis and DNA-encoded library (DEL) construction where controlled, single-site diversification is required [2]. The target compound's commercial availability at 95–98% purity from multiple suppliers supports its use in high-throughput chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-(5-methyl-isoxazol-3-YL)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.